

Technical Guide: meso-1,2-Diphenylethylenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	meso-1,2-Diphenylethylenediamine
Cat. No.:	B1233172

[Get Quote](#)

CAS Number: 951-87-1

This technical guide provides an in-depth overview of **meso-1,2-Diphenylethylenediamine**, a crucial achiral diamine in stereoselective synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical research. This document details the compound's properties, synthesis, and significant applications, with a focus on its role as a precursor to chiral ligands and catalysts.

Physicochemical and Spectroscopic Data

Meso-1,2-Diphenylethylenediamine is a solid organic compound with the chemical formula C₁₄H₁₆N₂.^{[1][2]} Its symmetrical structure, where the two phenyl and two amino groups are on opposite sides of the carbon-carbon bond, makes it an important building block in asymmetric synthesis.

Property	Value	Reference
Molecular Formula	C14H16N2	[1] [2] [3]
Molecular Weight	212.29 g/mol	[1] [2] [3]
CAS Number	951-87-1	[1]
Melting Point	118-122 °C	
Appearance	White to off-white crystalline powder	[4]
InChI Key	PONXTPCRRASWKW-OKILXGFUSA-N	[3]

Spectroscopic Data:

Type	Data	Reference
¹ H NMR	Spectrum available	[5]

Synthesis of meso-1,2-Diphenylethylenediamine

The synthesis of 1,2-diphenylethylenediamine can be achieved through the reductive amination of benzil.[\[6\]](#) This process can yield both the chiral and meso diastereomers. The separation of these diastereomers is a critical step in obtaining the desired compound.

Experimental Protocol: Synthesis from Benzil

This protocol outlines a general procedure for the synthesis of 1,2-diphenylethylenediamine, which can be adapted to favor the formation of the meso isomer.

Materials:

- Benzil
- Ammonium formate or another ammonia source
- Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

- Solvent (e.g., methanol, ethanol)
- Apparatus for heating and reflux

Procedure:

- Dissolve benzil in a suitable solvent in a round-bottom flask.
- Add the ammonia source in excess.
- Slowly add the reducing agent while monitoring the reaction temperature.
- After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and quench any remaining reducing agent.
- Perform an aqueous workup to extract the product.
- The crude product will be a mixture of meso and chiral diastereomers. These can be separated by fractional crystallization.

Applications in Asymmetric Catalysis

While **meso-1,2-diphenylethylenediamine** itself is achiral, it is a common precursor for the synthesis of chiral ligands used in asymmetric catalysis.^[7] Its derivatives are particularly effective in reactions such as asymmetric transfer hydrogenation and Michael additions.^[8]

Asymmetric Transfer Hydrogenation

Derivatives of 1,2-diphenylethylenediamine, such as N-tosylated diamines, are key components of catalysts for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols.^[9] These reactions are fundamental in the synthesis of pharmaceutical intermediates.^{[4][10]}

Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone:

Catalyst Ligand	Metal Complex	Yield (%)	Enantiomeric Excess (ee, %)
N-Tosyl-DPEN (TsDPEN)	[RuCl(p-cymene) ((R,R)-TsDPEN)]	98	99 (R)
N-Mesyl-DPEN (MsDPEN)	[RuCl(p-cymene) ((R,R)-MsDPEN)]	95	97 (R)

Data sourced from a comparative study on DPEN derivatives.[\[9\]](#)

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst.

Materials:

- Prochiral ketone (e.g., acetophenone)
- Ru-TsDPEN catalyst
- Hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol)
- Anhydrous solvent (e.g., dichloromethane)
- Inert atmosphere setup (e.g., nitrogen or argon)

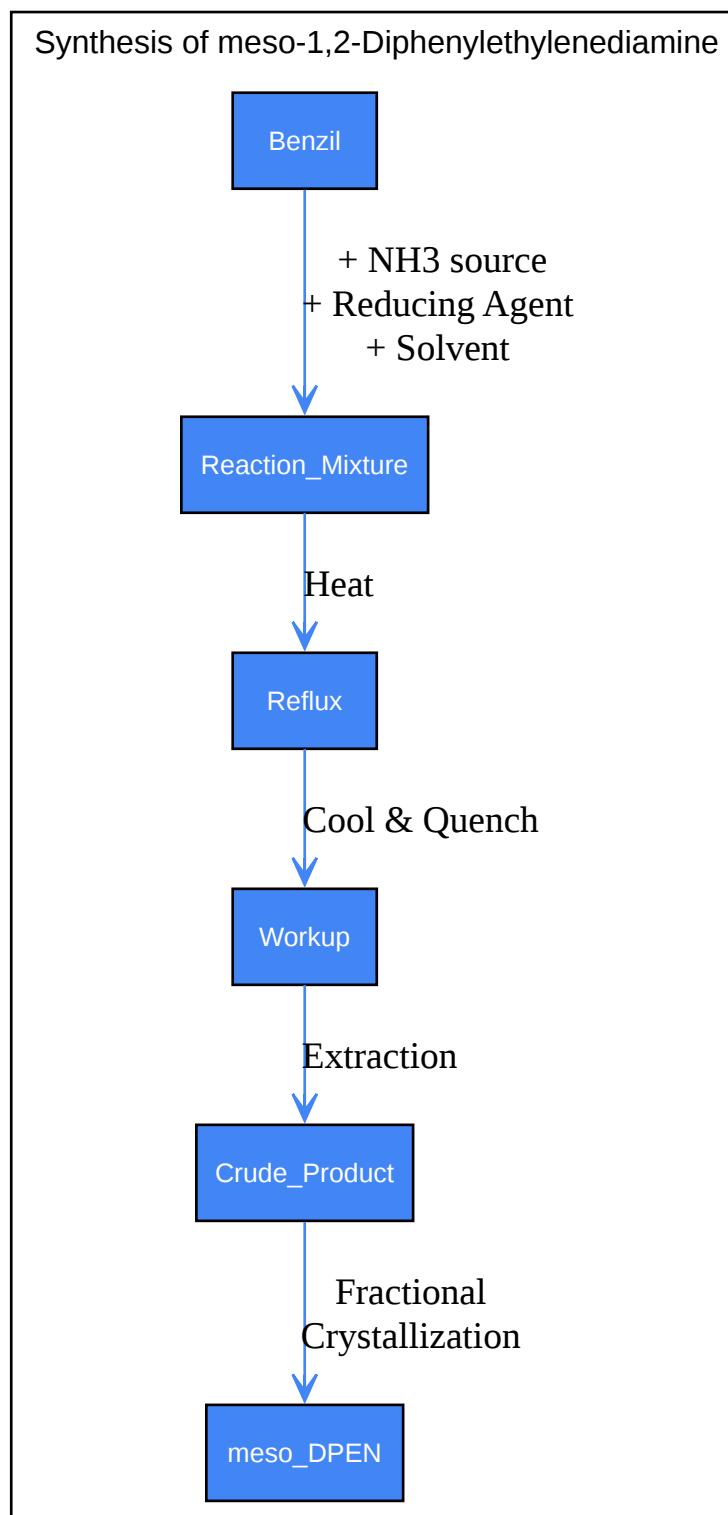
Procedure:

- In a flask under an inert atmosphere, dissolve the prochiral ketone in the anhydrous solvent.
- Add the Ru-TsDPEN catalyst (typically 0.1-1 mol%).
- Add the hydrogen source to the reaction mixture.
- Stir the reaction at the appropriate temperature until completion (monitored by GC or HPLC).

- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with an organic solvent.
- Dry the organic layers, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Determine the enantiomeric excess of the resulting chiral alcohol using chiral HPLC.[\[9\]](#)

Visualizations

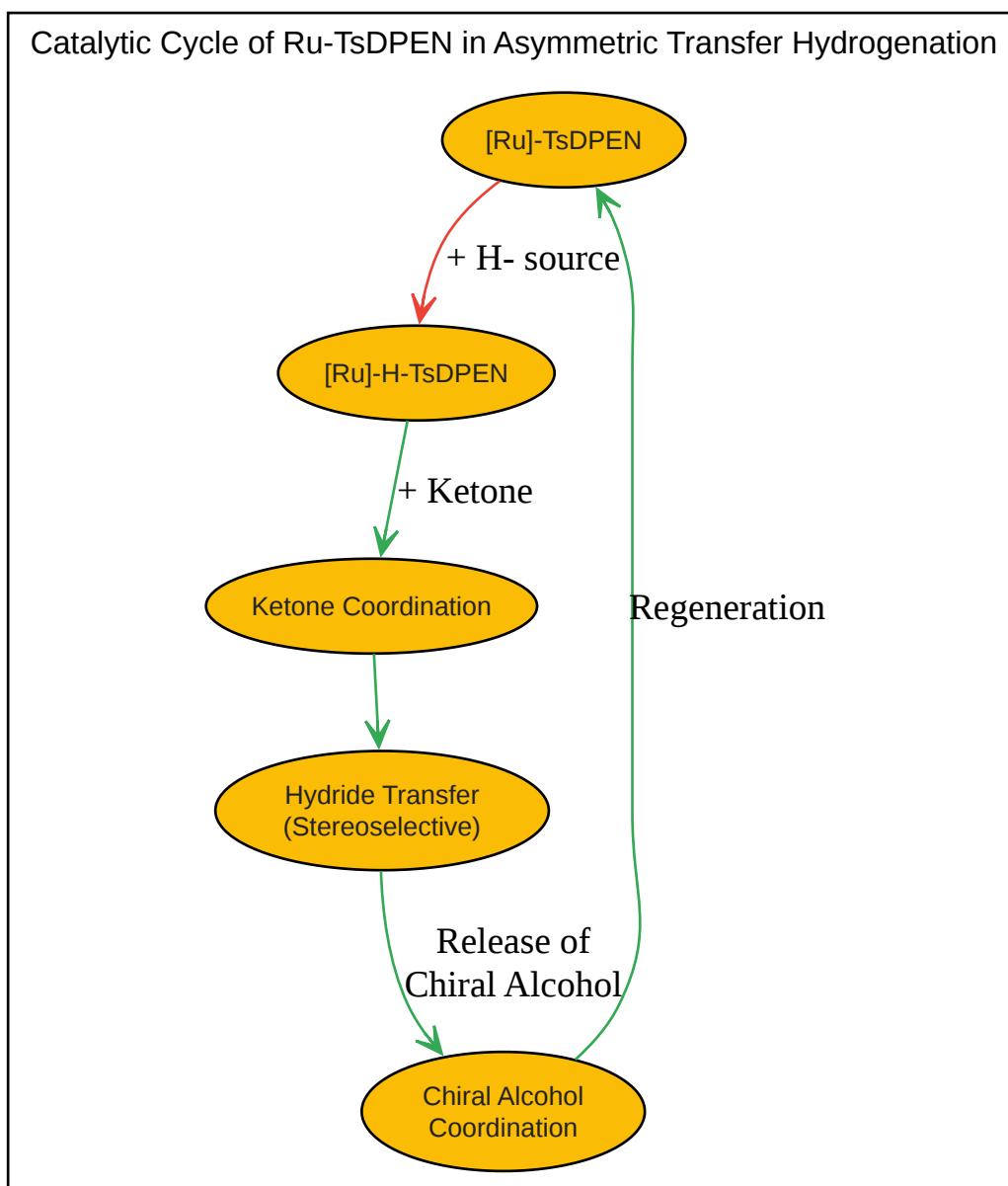
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **meso-1,2-Diphenylethylenediamine**.

Catalytic Cycle for Asymmetric Transfer Hydrogenation



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of Ru-TsDPEN in asymmetric transfer hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: meso-1,2-Diphenylethylenediamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233172#cas-number-for-meso-1-2-diphenylethylenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com